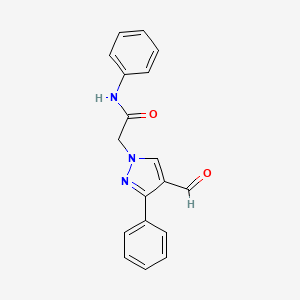
2,2-Dimethyl-4'-trifluoromethylbutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Dimethyl-4’-trifluoromethylbutyrophenone” is an organic compound with the molecular formula C13H15F3O . It has a molecular weight of 244.26 . The compound is clear oil in its physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C13H15F3O/c1-4-12(2,3)11(17)9-5-7-10(8-6-9)13(14,15)16/h5-8H,4H2,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a clear oil . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Electrolyte Additives for High Voltage Li-ion Batteries
A study explores the use of Tris (pentafluorophenyl) phosphine (TPFPP) as an electrolyte additive to enhance the cycling performance of high-voltage lithium-ion batteries. The research indicates that adding TPFPP to the electrolyte can improve battery performance by forming a protective film on the battery's cathode material (Xu et al., 2012).
Biodegradation of Plastic Monomers
Another research focus is on the microbial degradation of 2,6-Dimethylphenol, a monomer used in the plastics industry. The study identifies Mycobacterium neoaurum B5-4 as capable of degrading 2,6-DMP, offering a potential method for bioremediation of contaminated environments (Ji et al., 2019).
Synthesis of Trifluoromethylated Compounds
Research on synthesizing and applying (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate reveals methods for producing trifluoromethylated cyclopropane derivatives. Such compounds have broad applications in pharmaceuticals and agrochemicals due to their unique chemical properties (Kasai et al., 2012).
Organic Light-Emitting Devices (OLEDs)
Studies on novel 2,4-difluorophenyl-functionalized arylamine compounds for use in OLEDs highlight the potential of these materials in improving device efficiency and performance. The incorporation of fluorinated substituents is shown to balance the injected carriers in devices, enhancing their luminance and efficiency (Li et al., 2012).
Flame-Retardant and Oxidative Decomposition Inhibitors
Research on Tris (pentafluorophenyl) phosphine as an additive in lithium-ion batteries not only improves the cycling performance but also decreases the flammability of the electrolyte, demonstrating a dual functionality that could lead to safer battery technologies (Xu et al., 2014).
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-4-12(2,3)11(17)9-5-7-10(8-6-9)13(14,15)16/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVKLTVIYMKNBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642449 |
Source


|
| Record name | 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4'-trifluoromethylbutyrophenone | |
CAS RN |
898765-82-7 |
Source


|
| Record name | 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)
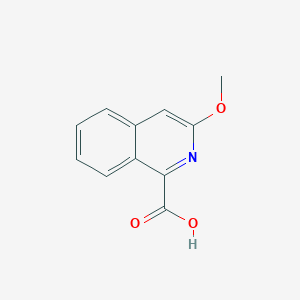
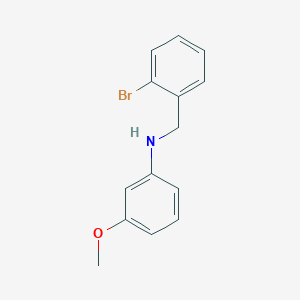
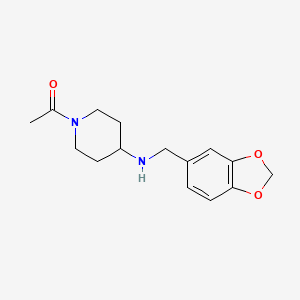
![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)



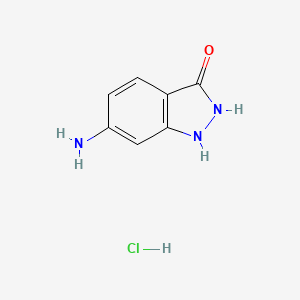

![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)
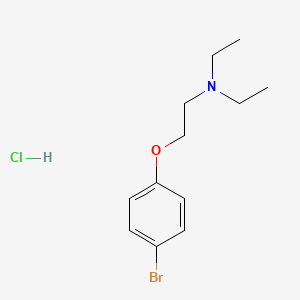
![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)
